2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
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Overview
Description
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound that features a benzodioxaphosphol ring with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds through the formation of an intermediate benzyl alcohol, which is then converted to the chloromethyl derivative under the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxymethyl derivative.
Scientific Research Applications
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the phosphorus-containing ring.
Benzodioxaphosphol Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to the presence of both a chloromethyl group and a benzodioxaphosphol ring.
Properties
CAS No. |
110606-89-8 |
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Molecular Formula |
C7H6ClO3P |
Molecular Weight |
204.55 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H6ClO3P/c8-5-12(9)10-6-3-1-2-4-7(6)11-12/h1-4H,5H2 |
InChI Key |
LPGUWDLCADXORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(=O)(O2)CCl |
Origin of Product |
United States |
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